9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-
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Overview
Description
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family This compound is characterized by its anthracenedione core, which is substituted with hydroxy and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- typically involves multi-step organic reactions. One common approach starts with the preparation of 1,4-dihydroxy-9,10-anthracenedione, which is then subjected to a series of substitution reactions to introduce the amino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups typically yields quinones, while reduction can produce hydroquinones .
Scientific Research Applications
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Explored for its therapeutic potential in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This compound stabilizes the cleavable complex of topoisomerase II and DNA, leading to increased incidence of double-strand breaks and ultimately inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar DNA intercalation properties.
1,4-Dihydroxy-9,10-anthracenedione: A simpler analog with fewer substitutions.
Uniqueness
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase II makes it a promising candidate for antineoplastic research .
Properties
CAS No. |
70945-58-3 |
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Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-(N-methylanilino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c1-35(21-9-5-3-6-10-21)19-17-33-23-13-14-24(34-18-20-36(2)22-11-7-4-8-12-22)28-27(23)31(39)29-25(37)15-16-26(38)30(29)32(28)40/h3-16,33-34,37-38H,17-20H2,1-2H3 |
InChI Key |
JISSSUKHAKMIRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1=C2C(=C(C=C1)NCCN(C)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4C2=O)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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